molecular formula C8H17N3 B10838180 2-(2-Amino-ethyl)-7-imino-azepane

2-(2-Amino-ethyl)-7-imino-azepane

Cat. No.: B10838180
M. Wt: 155.24 g/mol
InChI Key: KENFUNZIVHXJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-ethyl)-7-imino-azepane is a compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-ethyl)-7-imino-azepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diamine with a carbonyl compound can lead to the formation of the azepane ring. The reaction conditions typically involve the use of a catalyst and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to achieving the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-ethyl)-7-imino-azepane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the efficiency and selectivity of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 2-(2-Amino-ethyl)-7-imino-azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Amino-ethyl)-7-imino-azepane include:

Uniqueness

This compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

2-(2-aminoethyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C8H17N3/c9-6-5-7-3-1-2-4-8(10)11-7/h7H,1-6,9H2,(H2,10,11)

InChI Key

KENFUNZIVHXJNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NC(C1)CCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.